molecular formula C13H17N3OS B380611 N'-(4-methylbenzylidene)-4-morpholinecarbothiohydrazide CAS No. 385402-09-5

N'-(4-methylbenzylidene)-4-morpholinecarbothiohydrazide

Cat. No. B380611
CAS RN: 385402-09-5
M. Wt: 263.36g/mol
InChI Key: VBGYHNXBLKXTPC-GXDHUFHOSA-N
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Description

4-Methylbenzylidene camphor (also known as Enzacamene or 4-MBC) is an organic camphor derivative used in the cosmetic industry for its ability to protect the skin against UV, specifically UV B radiation . It is commonly used in sunscreen lotions and other skincare products claiming a SPF value .


Synthesis Analysis

The synthesis of a similar compound, (E)-2-(4-methylbenzylidene)-N-phenylhydrazine-1-carbothioamide, was achieved by reacting chalcone with phenylthiosemicarbazide in ethanolic sodium hydroxide .


Molecular Structure Analysis

The molecule has an E configuration around the central C=N double bond and crystallizes in the triclinic system . The crystal structure is stabilized by C–H⋯S and N–H⋯S hydrogen bonds, which connect the molecules to form a three-dimensional network .


Chemical Reactions Analysis

4-Methylbenzylidene camphor (4-MBC) is a top-priority environmental pollutant due to its increasing usage and frequent occurrence in marine ecosystems . It is used in sunscreen lotions and other skincare products claiming a SPF value .


Physical And Chemical Properties Analysis

4-MBC is a white crystalline powder with a melting point of 66 to 69 °C . It is insoluble in water .

Scientific Research Applications

Synthesis of Transition Metal Complexes

A novel series of transition metal (II) complexes were synthesized via reaction of important transition metals (Co, Cu, Zn, Ni) with the Schiff base (E)-N-(4-methylbenzylidene)-2-((Z)-(4-methylbenzylidene)amino)benzamide . The structure of these synthesized metal complexes was elucidated by IR, NMR, mass, and elemental analysis .

Biological Evaluation

The synthesized metal complexes were evaluated for their antioxidant, antimicrobial, and antifungal activity . Compounds 5e and 5c showed better antimicrobial activity than the free ligand, and compounds 5g and 5a showed good activity against most bacterial strains .

Antioxidant Activity

In comparison with ascorbic acid, most of the metal complexes showed moderate to good antioxidant activity . This suggests potential applications in the development of new antioxidant agents.

Schiff Base Formation

Schiff base is formed as a condensation product of primary amine with carbonyl compounds . The >C=N- group, combined with more such groups or others like phenolic –OH or amino groups, can effectively form metal complexes .

Biological and Analytical Applications

There has been great interest in Schiff bases and their metal complexes because of their numerous applications in organic, bioinorganic, analytical, material science, and medicinal chemistry .

Synthesis of Metal Complexes

Metal complexes of Mn (II), Cu (II) and Ni (II) with Schiff base ligand (HL) derived from condensation of propionaldehyde with ethylenediamine were synthesized in alcoholic medium .

Safety and Hazards

There is some evidence that 4-MBC may act as an endocrine disruptor and has effects on both the thyroid and estrogen systems . It is approved in Canada by Health Canada but is not approved for use in the United States by the Food and Drug Administration .

Future Directions

Given the potential adverse effects of 4-MBC, there is a pressing need for more research efforts to fill the knowledge gaps on the realistic effects these compounds may have when considered individually, in combination, or as subsequent exposures .

properties

IUPAC Name

N-[(E)-(4-methylphenyl)methylideneamino]morpholine-4-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-11-2-4-12(5-3-11)10-14-15-13(18)16-6-8-17-9-7-16/h2-5,10H,6-9H2,1H3,(H,15,18)/b14-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGYHNXBLKXTPC-GXDHUFHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=S)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=S)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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